

M351-0056: A Novel VISTA Agonist for Autoimmune Disease Therapy

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Compound of Interest

Compound Name: M351-0056

Cat. No.: B11199581

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A Technical Overview for Researchers and Drug Development Professionals

Abstract

M351-0056 is a novel, small molecule compound identified as a potent agonist of the V-domain Ig Suppressor of T cell Activation (VISTA), a critical negative checkpoint regulator of the immune system. Research has demonstrated its potential as a therapeutic agent for a range of autoimmune diseases by enhancing VISTA-mediated immunosuppressive pathways. This document provides a comprehensive technical guide on **M351-0056**, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action through signaling pathway diagrams.

Introduction to M351-0056 and its Target: VISTA

V-domain immunoglobulin suppressor of T-cell activation (VISTA), a type I transmembrane protein, is a crucial immune checkpoint molecule that plays a significant role in maintaining peripheral tolerance and regulating T-cell responses.^[1] Expressed on myeloid cells, tumor-infiltrating lymphocytes, and naive T cells, VISTA acts as both a receptor and a ligand to negatively regulate T-cell activation.^[1] Its multifaceted role in immune regulation has made it a compelling target for therapeutic intervention in autoimmune diseases.^{[1][2]}

M351-0056 is a low molecular weight compound identified through virtual screening of a chemical library for its ability to bind to and modulate the activity of VISTA.^{[1][3]} As a VISTA agonist, **M351-0056** enhances the natural immunosuppressive functions of this protein, offering

a promising strategy for treating autoimmune conditions such as psoriasis and systemic lupus erythematosus (SLE).[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on **M351-0056**.

Parameter	Value	Method	Source
Binding Affinity (KD) for human VISTA- extracellular domain	12.60 ± 3.84 µM	Microscale Thermophoresis	[1][4]
Caption: Binding affinity of M351-0056 to human VISTA.			

In Vitro Efficacy	Observation	Cell Types	Source
Cytokine Secretion	Decreased	PBMCs, human CD4+ T cells	[1][4]
Cell Proliferation	Suppressed	PBMCs	[1][4]
Regulatory T cells (Tregs)	Enhanced expression of Foxp3+	Human T cells	[1][4]
Caption: Summary of in vitro immunomodulatory effects of M351-0056.			

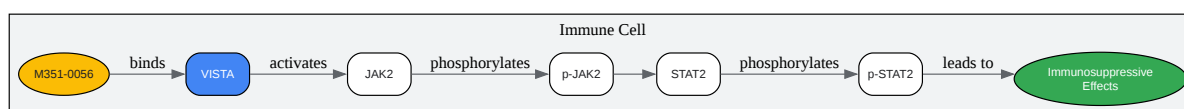
In Vivo Efficacy (Imiquimod-Induced Psoriasis Mouse Model)		
	Observation	Source
Skin Inflammation	Ameliorated	[1]
Ear Thickness	Reduced	[1]
Inflammatory Cytokine mRNA and Protein in Lesions	Decreased	[1] [4]
Caption: In vivo efficacy of M351-0056 in a psoriasis model.		
In Vivo Efficacy (cGVHD and MRL/lpr Lupus Mouse Models)		
	Observation	Source
Autoantibody Levels	Attenuated	[5] [6]
Renal Injury	Attenuated	[5] [6]
Inflammatory Cytokines and Chemokines	Attenuated	[5] [6]
Immune Cell Expansion	Inhibited	[5] [7]
Caption: In vivo efficacy of M351-0056 in lupus models.		

Mechanism of Action: Signaling Pathways

M351-0056 exerts its immunomodulatory effects by engaging VISTA and subsequently influencing downstream signaling pathways. The two primary pathways identified are the JAK2-STAT2 pathway and the IFN-I and noncanonical NF-κB pathway.

JAK2-STAT2 Signaling Pathway

RNA sequencing analysis of peripheral blood mononuclear cells (PBMCs) treated with **M351-0056** revealed differential gene expression associated with the JAK2-STAT2 signaling pathway. [1] This suggests that **M351-0056**, upon binding to VISTA, initiates a signaling cascade that involves the Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 2 (STAT2), leading to the observed immunosuppressive effects.[1][4]

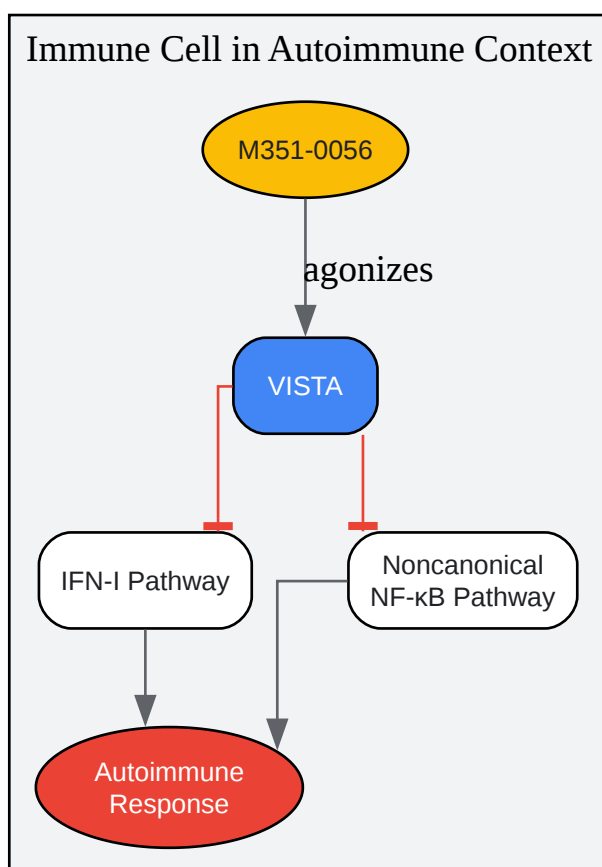


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Caption: **M351-0056** activates the JAK2-STAT2 pathway via VISTA.

IFN-I and Noncanonical NF-κB Pathway

In the context of lupus-like disease models, **M351-0056** has been shown to ameliorate disease progression by inhibiting the activation of the type I interferon (IFN-I) and the noncanonical nuclear factor-κB (NF-κB) pathways.[5][6] VISTA deficiency has been linked to the exacerbation of lupus through the aberrant activation of these pathways, and **M351-0056** appears to counteract this by enhancing VISTA's inhibitory function.[5][7]



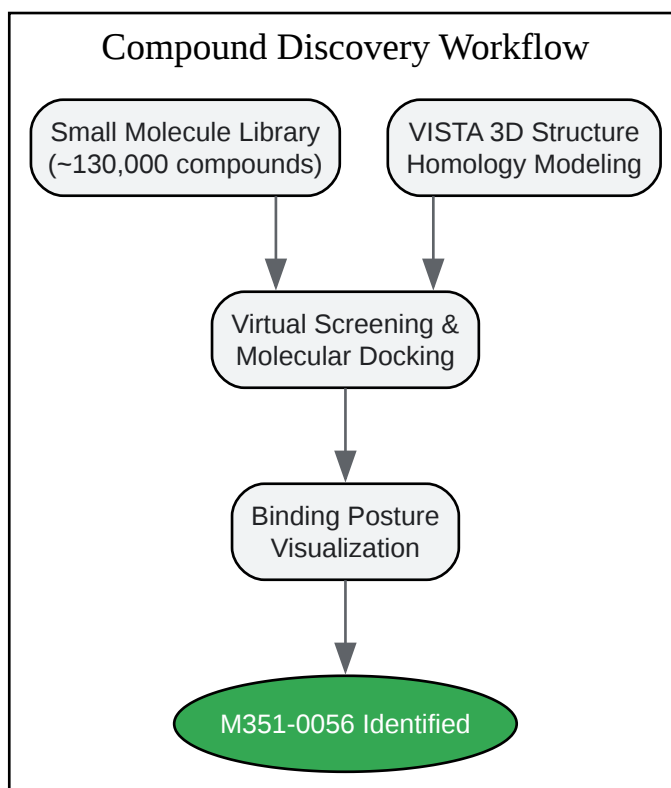
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Caption: **M351-0056** inhibits IFN-I and noncanonical NF-κB pathways.

Experimental Protocols

Virtual Screening and Compound Identification

M351-0056 was identified from a library of approximately 130,000 small molecules through a computational approach.[1] A homology model of the VISTA 3D structure was developed, followed by virtual screening and molecular docking to identify potential ligands.[1][8] The binding postures of the docked ligands were visualized to select promising candidates, including **M351-0056**. [1]



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Caption: Workflow for the identification of **M351-0056**.

In Vitro Assays

The biological activity of **M351-0056** was assessed using in vitro experiments with human peripheral blood mononuclear cells (PBMCs) and CD4⁺ T cells.[4]

- Cytokine Secretion Assay: PBMCs or CD4⁺ T cells were stimulated in the presence or absence of **M351-0056**. Supernatants were collected, and cytokine levels (e.g., IFN- γ , IL-17) were measured by ELISA.
- Cell Proliferation Assay: PBMCs were labeled with a fluorescent dye (e.g., CFSE) and stimulated. The proliferation was measured by flow cytometry based on dye dilution in the presence or absence of **M351-0056**.
- Treg Conversion Assay: Naive T cells were cultured under Treg-polarizing conditions with and without **M351-0056**. The percentage of Foxp3⁺ cells was determined by flow cytometry.

In Vivo Animal Models

- **Imiquimod-Induced Psoriasis-like Dermatitis in Mice:** Psoriasis-like skin inflammation was induced in mice by the topical application of imiquimod cream.[1] Mice were treated daily with **M351-0056**, and disease severity was assessed by measuring ear thickness and histological analysis of skin biopsies.[1] Expression of inflammatory markers in the skin lesions was quantified by qPCR and immunohistochemistry.[1][4]
- **Lupus-like Disease Models (cGVHD and MRL/lpr mice):** The therapeutic efficacy of **M351-0056** in systemic lupus erythematosus was evaluated in the chronic graft-versus-host disease (cGVHD) and the MRL/lpr mouse models.[5] Animals were treated with **M351-0056**, and disease progression was monitored by measuring levels of autoantibodies (e.g., anti-dsDNA), proteinuria, and assessing kidney pathology through histological staining.[5][9] Spleens were analyzed by flow cytometry to determine the expansion of various immune cell populations.[7][9]

Conclusion and Future Directions

M351-0056 is a promising preclinical candidate for the treatment of autoimmune diseases. Its mode of action as a VISTA agonist, leading to the modulation of the JAK2-STAT2, IFN-I, and noncanonical NF- κ B pathways, provides a strong rationale for its therapeutic potential.[4][5] The compound has demonstrated significant efficacy in vitro and in animal models of psoriasis and lupus.[1][5] Further investigation into its pharmacokinetic and toxicological profile is warranted to advance **M351-0056** towards clinical development. This novel compound represents a significant step forward in the development of targeted therapies for autoimmune and inflammatory disorders.

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